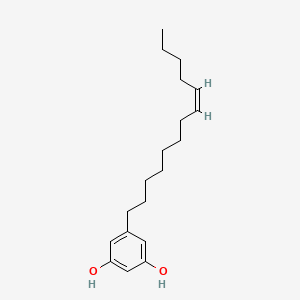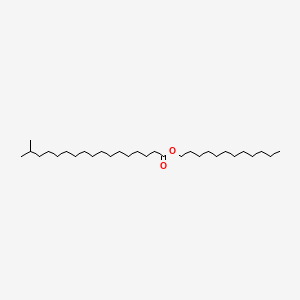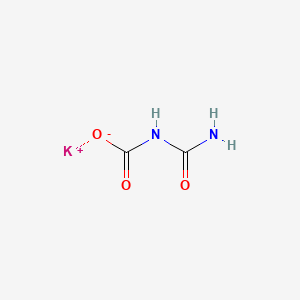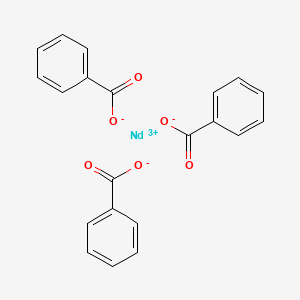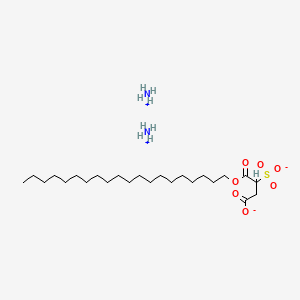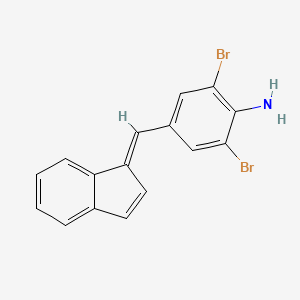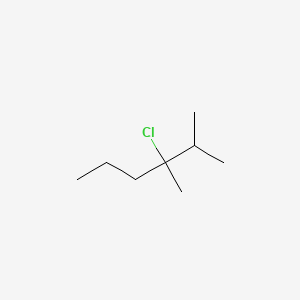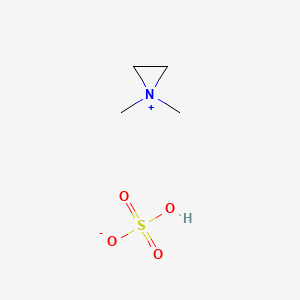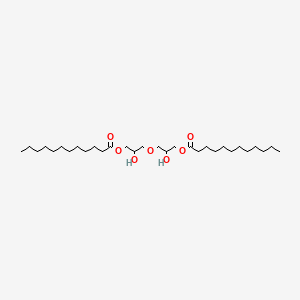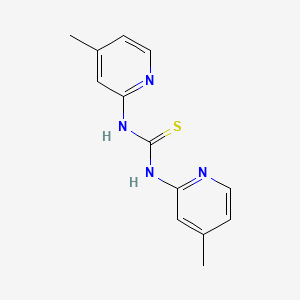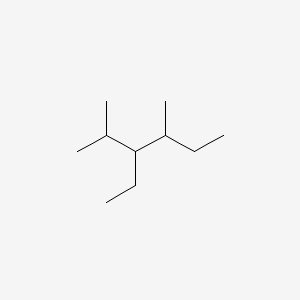
L-Lysine mono(benzenepyruvate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine mono(benzenepyruvate) is a compound formed by the combination of L-lysine, an essential amino acid, and benzenepyruvate, a derivative of pyruvic acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. L-lysine is crucial for human and animal growth, while benzenepyruvate is involved in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
L-Lysine mono(benzenepyruvate) can be synthesized through a series of chemical reactions involving L-lysine and benzenepyruvate. The process typically involves the following steps:
Formation of Benzenepyruvate: Benzenepyruvate is synthesized from benzaldehyde and pyruvic acid through a condensation reaction.
Coupling Reaction: L-lysine is then reacted with benzenepyruvate under controlled conditions to form L-lysine mono(benzenepyruvate). This reaction often requires a catalyst and specific temperature and pH conditions to ensure optimal yield.
Industrial Production Methods
Industrial production of L-lysine mono(benzenepyruvate) involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
L-Lysine mono(benzenepyruvate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various reagents, such as halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
L-Lysine mono(benzenepyruvate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a nutritional supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in promoting bone health and its anti-viral properties.
Industry: It is used in the production of animal feed supplements and as an additive in various industrial processes.
作用機序
The mechanism of action of L-lysine mono(benzenepyruvate) involves its interaction with specific molecular targets and pathways. L-lysine is known to play a role in protein synthesis, calcium absorption, and collagen formation. Benzenepyruvate, on the other hand, is involved in energy metabolism and various biochemical reactions. Together, they exert their effects by influencing these pathways and promoting overall metabolic health.
類似化合物との比較
Similar Compounds
L-lysine hydrochloride: A common form of L-lysine used in supplements.
L-lysine acetate: Another derivative of L-lysine with similar applications.
Benzenepyruvic acid: A precursor to benzenepyruvate with similar chemical properties.
Uniqueness
L-Lysine mono(benzenepyruvate) is unique due to its combined properties of L-lysine and benzenepyruvate. This combination allows it to have a broader range of applications and potentially enhanced biological activity compared to its individual components.
特性
CAS番号 |
78000-36-9 |
|---|---|
分子式 |
C15H22N2O5 |
分子量 |
310.35 g/mol |
IUPAC名 |
(2S)-2,6-diaminohexanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.C6H14N2O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4-2-1-3-5(8)6(9)10/h1-5H,6H2,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChIキー |
ACJBRZHLANZBOR-ZSCHJXSPSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


